molecular formula C31H28O12 B093508 Proanthocyanidin CAS No. 18206-61-6

Proanthocyanidin

Cat. No.: B093508
CAS No.: 18206-61-6
M. Wt: 592.5 g/mol
InChI Key: JPFCOVZKLAXXOE-UHFFFAOYSA-N
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Description

Proanthocyanidins are a class of polyphenols found in many plants, such as cranberry, blueberry, and grape seeds . They are oligomeric flavonoids, many of which are oligomers of catechin and epicatechin and their gallic acid esters . They give the fruit or flowers of many plants their red, blue, or purple colors . They were first studied for their importance as plant pigments . These compounds have anti-inflammatory properties and may help prevent cancer .


Synthesis Analysis

Proanthocyanidins are an important and widely spread class of natural products with various bioactivities . The analytical evaluation of oligomeric and polymeric proanthocyanidins in complex extracts is still challenging, due to the complexity of structures . The study of PA biosynthesis has been active for decades, and progress has been drastically accelerated since the discovery of key enzymes such as Anthocyanidin Reductase (ANR), Leucoanthocyanidin Reductase (LAR), and key transcription factors .


Chemical Reactions Analysis

Proanthocyanidins (PAC) are an important and widely spread class of natural products with various bioactivities . The analytical evaluation of oligomeric and polymeric proanthocyanidins in complex extracts is still challenging, due to the complexity of structures .


Physical and Chemical Properties Analysis

The oligomeric proanthocyanidin is easily soluble in polar solvents such as water, alcohol, ketone, glacial acetic acid and ethyl acetate, and is insoluble in weak polar solvents such as petroleum ether, chloroform and benzene .

Scientific Research Applications

  • Proanthocyanidins exhibit inhibitory effects on tyrosinase activity, suggesting potential applications in food and medicine industries, especially in products targeting pigmentation issues (Chai et al., 2017).

  • These compounds have been identified as effective tyrosinase inhibitors, potentially useful in pharmaceutical, insecticides, and preservative fields (Chai et al., 2017).

  • In dentistry, proanthocyanidin has shown to improve shear bond strength at the composite resin-dentin interface, indicating potential for enhancing dental restorations (Khalid et al., 2020).

  • Proanthocyanidins possess various pharmacological properties, such as antioxidant, anticancer, antidiabetic, neuroprotective, and antimicrobial effects, suggesting broad applications in healthcare and nutrition (Rauf et al., 2019).

  • Their unique biochemical properties and therapeutic potential in cancer chemoprevention, anti-inflammatory, anti-diabetic effects, and antimicrobial activity present promising opportunities in medicine and agriculture (Xu et al., 2012).

  • Proanthocyanidins exhibit strong antioxidative activities, which have shown potential in preventing diseases related to reactive oxygen species, such as atherosclerosis, gastric ulcer, and diabetes (Ariga, 2004).

  • Their effects on nutrient absorption and digestive enzyme activity in mice demonstrate potential implications in nutrition and dietary supplementation (Zhong et al., 2018).

  • Proanthocyanidins' involvement in lipid metabolism and aging-associated diseases provides a basis for their use in managing these conditions (Nie & Stürzenbaum, 2019).

  • Their antioxidant activity and potential roles in improving vascular health, modulating inflammation, and cancer processes underline their significance in health and disease management (Beecher, 2004).

  • Proanthocyanidins' antioxidative, anti-inflammatory, immunomodulatory, and antitumor activities, particularly in oxidative stress-related diseases, highlight their therapeutic potential (Yang et al., 2018).

Mechanism of Action

At relatively low concentrations in the systemic circulation, proanthocyanidins may act as cell-signaling molecules to modulate glucose homeostasis . For example, they affect hepatic glucose production via adenosine monophosphate–activated protein kinase and/or insulin-signaling pathways .

Future Directions

Our increasing understanding of PA biosynthesis in various plant species has led to a new set of compelling open questions, suggesting future research directions to gain a more comprehensive understanding of PA biosynthesis .

Properties

IUPAC Name

2-(3,5-dihydroxy-4-methoxyphenyl)-8-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28O12/c1-41-31-20(37)6-13(7-21(31)38)28-22(39)10-16-17(34)11-19(36)25(30(16)43-28)26-24-18(35)8-15(33)9-23(24)42-29(27(26)40)12-2-4-14(32)5-3-12/h2-9,11,22,26-29,32-40H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFCOVZKLAXXOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1O)C2C(CC3=C(O2)C(=C(C=C3O)O)C4C(C(OC5=CC(=CC(=C45)O)O)C6=CC=C(C=C6)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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